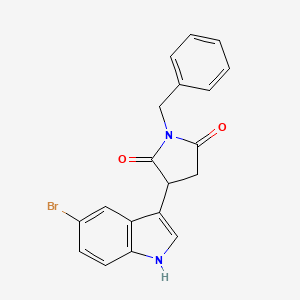![molecular formula C22H29IOSi B14257621 Tert-butyl[(6-iodohex-5-EN-1-YL)oxy]diphenylsilane CAS No. 371172-65-5](/img/structure/B14257621.png)
Tert-butyl[(6-iodohex-5-EN-1-YL)oxy]diphenylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl[(6-iodohex-5-EN-1-YL)oxy]diphenylsilane is a chemical compound with the molecular formula C22H29IOSi It is characterized by the presence of a tert-butyl group, an iodohexenyl chain, and a diphenylsilane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl[(6-iodohex-5-EN-1-YL)oxy]diphenylsilane typically involves the reaction of tert-butyl-diphenylsilyl chloride with 6-iodohex-5-en-1-ol. The reaction is carried out in the presence of a base, such as imidazole, in an aprotic solvent like dichloromethane. The reaction proceeds via the formation of a silyl ether linkage between the diphenylsilane and the iodohexenyl alcohol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl[(6-iodohex-5-EN-1-YL)oxy]diphenylsilane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the iodohexenyl chain can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The double bond in the hexenyl chain can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The double bond can also be reduced to form the corresponding alkane using hydrogenation catalysts like palladium on carbon (Pd/C).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride), solvents (e.g., tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., m-CPBA), solvents (e.g., dichloromethane).
Reduction: Hydrogen gas, catalysts (e.g., Pd/C), solvents (e.g., ethanol).
Major Products
Substitution: Products with various functional groups replacing the iodine atom.
Oxidation: Epoxides or diols.
Reduction: Saturated alkanes.
Applications De Recherche Scientifique
Tert-butyl[(6-iodohex-5-EN-1-YL)oxy]diphenylsilane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of new materials and catalysts.
Biology: Potential use in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of tert-butyl[(6-iodohex-5-EN-1-YL)oxy]diphenylsilane depends on the specific reactions it undergoes. For example, in substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the double bond in the hexenyl chain is targeted by oxidizing agents, leading to the formation of epoxides or diols. The molecular targets and pathways involved vary based on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl[(6-iodohex-4-en-1-yl)oxy]diphenylsilane: Similar structure but with a different position of the double bond.
Tert-butyl[(6-bromohex-5-en-1-yl)oxy]diphenylsilane: Similar structure but with a bromine atom instead of iodine.
Tert-butyl[(6-chlorohex-5-en-1-yl)oxy]diphenylsilane: Similar structure but with a chlorine atom instead of iodine.
Uniqueness
Tert-butyl[(6-iodohex-5-EN-1-YL)oxy]diphenylsilane is unique due to the presence of the iodine atom, which makes it highly reactive in substitution reactions. The combination of the tert-butyl group and the diphenylsilane moiety also imparts specific steric and electronic properties that can influence its reactivity and applications .
Propriétés
Numéro CAS |
371172-65-5 |
|---|---|
Formule moléculaire |
C22H29IOSi |
Poids moléculaire |
464.5 g/mol |
Nom IUPAC |
tert-butyl-(6-iodohex-5-enoxy)-diphenylsilane |
InChI |
InChI=1S/C22H29IOSi/c1-22(2,3)25(20-14-8-6-9-15-20,21-16-10-7-11-17-21)24-19-13-5-4-12-18-23/h6-12,14-18H,4-5,13,19H2,1-3H3 |
Clé InChI |
XOHXJDISOMCKDS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCCC=CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


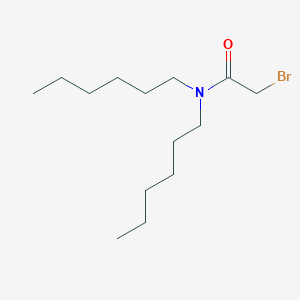
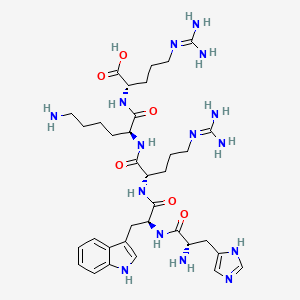
![1,1,4,4-Tetrakis(trimethylsilyl)-5-silaspiro[4.6]undeca-6,8,10-triene](/img/structure/B14257560.png)
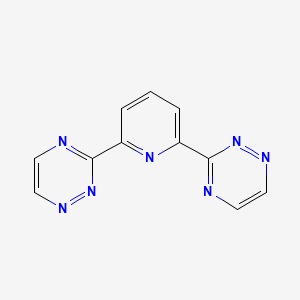
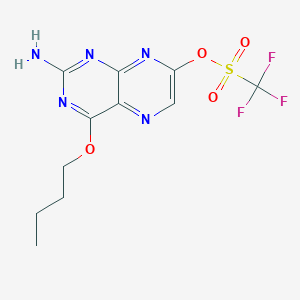
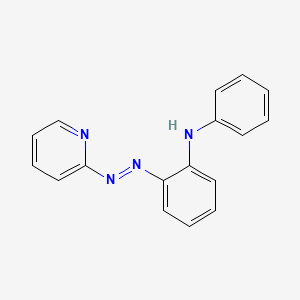
![4-[Phenyl(2,4,6-trimethylphenyl)amino]benzaldehyde](/img/structure/B14257585.png)
![2-Methyl-2-(prop-1-en-2-yl)-1,2-dihydronaphtho[2,1-b]furan](/img/structure/B14257586.png)
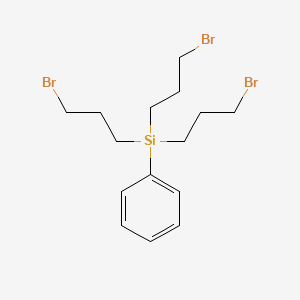
![Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester (9CI)](/img/structure/B14257597.png)
![Methyl 3-fluoro-2-[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B14257602.png)
![2-Hydroxy-5-methyl-3-[(morpholin-4-yl)methyl]benzaldehyde](/img/structure/B14257605.png)
![4,4'-[1-(4-Aminophenyl)ethane-1,1-diyl]diphenol](/img/structure/B14257614.png)
